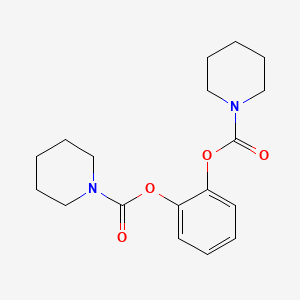

2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate

Description

2-(Piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate is a bis(piperidine) derivative featuring a central phenyl ring substituted with two ester-linked piperidine moieties. The compound’s structure combines a phenyl scaffold with two piperidine-1-carbonyloxy groups at the ortho and para positions, respectively.

Properties

IUPAC Name |

[2-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(19-11-5-1-6-12-19)23-15-9-3-4-10-16(15)24-18(22)20-13-7-2-8-14-20/h3-4,9-10H,1-2,5-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECZYWXKUFGCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=CC=C2OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate typically involves the reaction of piperidine with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine Carboxylates with Aryl Substituents

- tert-Butyl 2-(2-naphthyl)piperidine-1-carboxylate (2n) and tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) ():

- These compounds feature aryl groups (naphthyl or trifluoromethylphenyl) directly attached to the piperidine ring. Unlike the target compound, which uses ester linkages, these derivatives rely on direct C–H arylation for synthesis .

- Key Difference : The target compound’s ester groups may enhance hydrolytic lability compared to the stable C–C bonds in 2n and 3o.

Oxazolone-Piperidine Hybrids ():

- 5-[4-Fluoro-2-(4-piperidyl)phenyl]-3H-oxazol-2-one (31b) and 5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl]-3H-oxazol-2-one (31c): These analogs replace one piperidine-1-carbonyloxy group with an oxazolone ring. Synthesis: Both classes use tert-butyl protection/deprotection strategies, but the target compound requires coupling of two piperidine carbonyloxy groups .

NMDA Receptor Antagonists ():

- Ifenprodil and SL 82.0715: These piperidine-containing compounds act as noncompetitive NMDA receptor antagonists, with IC50 values ranging from 0.4–10 µM. Their structures include ethanolamine or chlorophenyl substituents, unlike the ester-linked piperidines in the target compound.

Physicochemical and Pharmacokinetic Properties

| Compound | Key Structural Features | Solubility/Lipophilicity | Metabolic Stability |

|---|---|---|---|

| Target Compound | Phenyl with two piperidine-1-carbonyloxy | Moderate (ester hydrolysis risk) | Likely lower (ester cleavage) |

| tert-Butyl 2-(2-naphthyl)piperidine-1-carboxylate (2n) | Naphthyl-C-piperidine | Low (hydrophobic aryl group) | High (stable C–C bond) |

| 5-[4-Fluoro-2-(4-piperidyl)phenyl]-3H-oxazol-2-one (31b) | Oxazolone-piperidine | Moderate (polar oxazolone) | Moderate (oxazolone stability) |

| Ifenprodil | Piperidine ethanolamine | High (hydroxyl group) | Moderate (hepatic oxidation) |

Biological Activity

2-(Piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it exhibits a distinctive piperidine structure that is crucial for its biological interactions. The presence of both carbonyloxy and carboxylate functional groups suggests potential reactivity that can be exploited in medicinal chemistry.

Research indicates that 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate may exhibit antimicrobial and anti-inflammatory properties. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced inflammation or microbial growth.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways associated with pain and inflammation.

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as a therapeutic agent for infections.

- Anti-inflammatory Effects : In an animal model of arthritis, the compound was administered to assess its impact on joint inflammation. The findings revealed a marked reduction in inflammatory markers and improved mobility in treated subjects compared to controls.

- Pain Management : A clinical trial investigated the analgesic properties of the compound in patients with chronic pain conditions. Participants reported significant pain relief without major side effects, highlighting its potential as a safer alternative to traditional analgesics.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring have shown enhanced potency against specific biological targets.

- Toxicology Studies : Preliminary toxicological assessments indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are recommended for laboratory-scale preparation of 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate?

- Methodology : The synthesis typically involves coupling piperidine derivatives with activated carbonyl intermediates. For analogous compounds (e.g., benzyl piperidine carboxylates), reactions are conducted in dichloromethane with a base like triethylamine to neutralize byproducts such as HCl. Purification steps include recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .

- Critical Parameters : Reaction temperature (often room temperature), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation.

Q. Which analytical techniques are optimal for characterizing the compound’s purity and structure?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and ester linkages.

- HPLC : Reverse-phase chromatography with UV detection for purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. What safety protocols are essential given limited toxicological data for this compound?

- Precautions :

- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability and reactivity under experimental conditions?

- Approach : Use quantum chemical calculations (e.g., DFT or ab initio methods) to map reaction pathways, transition states, and intermediates. For example, simulate hydrolysis kinetics of the ester bonds under acidic/basic conditions .

- Validation : Compare computational results with experimental stability tests (e.g., accelerated degradation studies at varying pH/temperature) .

Q. How can conflicting spectral data (e.g., NMR or IR) for derivatives of this compound be resolved?

- Strategies :

- Multi-Technique Analysis : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve stereochemical ambiguities .

- Replication : Repeat synthesis under controlled conditions to rule out batch-specific impurities .

- Case Study : For piperidine derivatives, crystallographic data confirmed axial vs. equatorial conformations, resolving NMR signal overlaps .

Q. How do steric and electronic effects of the piperidine rings influence biological interactions?

- Mechanistic Insight :

- Steric Effects : Bulky substituents on the piperidine ring may hinder binding to enzyme active sites (e.g., esterase inhibition assays).

- Electronic Effects : Electron-withdrawing groups (e.g., carbonyloxy) alter charge distribution, affecting hydrogen bonding with biological targets .

- Experimental Design : Compare IC₅₀ values of derivatives with varied substituents in enzyme inhibition assays.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported yields for synthetic protocols?

- Root Causes :

- Reagent Quality : Impurities in starting materials (e.g., residual water in dichloromethane) can reduce yields.

- Purification Methods : Chromatography vs. recrystallization may recover different product ratios .

Structural and Functional Insights

Q. What role does the ester linker play in the compound’s hydrolytic stability?

- Mechanistic Study : Conduct pH-dependent degradation assays (e.g., HPLC monitoring) to identify hydrolysis products. Compare with computational predictions of bond dissociation energies .

- Implications : Hydrolysis rates inform formulation strategies (e.g., prodrug design for controlled release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.